Product packaging for 2H-Pyrido[3,4-e][1,2]oxazine(Cat. No.:CAS No. 107116-53-0)

2H-Pyrido[3,4-e][1,2]oxazine

Cat. No.: B035347
CAS No.: 107116-53-0
M. Wt: 134.14 g/mol
InChI Key: LUEKRTPVONXJPQ-UHFFFAOYSA-N
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Description

2H-Pyrido[3,4-e][1,2]oxazine is a bicyclic heteroaromatic compound of significant interest in medicinal and synthetic chemistry. This structure belongs to the class of pyrido-fused oxazines, which are recognized as key intermediates in the total synthesis of various alkaloids and are investigated for their valuable pharmacological properties . As a multifaceted heterocyclic scaffold, this compound serves as a versatile building block for the construction of more complex polycyclic structures relevant to drug discovery . While specific biological data for this exact isomer is limited in the public domain, closely related pyrido-oxazine analogs have demonstrated a range of potent biological activities in scientific literature, underscoring the therapeutic potential of this chemical class . Researchers utilize such frameworks in the design and development of new bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107116-53-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2H-pyrido[3,4-e]oxazine

InChI

InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H

InChI Key

LUEKRTPVONXJPQ-UHFFFAOYSA-N

SMILES

C1=CNOC2=C1C=NC=C2

Canonical SMILES

C1=CNOC2=C1C=NC=C2

Synonyms

2H-Pyrido[3,4-e]-1,2-oxazine(9CI)

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Pyrido Oxazine Derivatives

Ring-Closing and Cyclization Mechanisms in Pyrido-oxazine Formation

The construction of the pyrido-oxazine ring system is most commonly achieved through intramolecular cyclization reactions. These processes involve the formation of a new heterocyclic ring by creating a bond between two atoms within the same molecule. The specific pathway and efficiency of these ring-closing reactions are highly dependent on the nature of the starting materials, the substituents on the pyridine (B92270) ring, and the reaction conditions employed.

Nucleophilic attack is a fundamental process in the formation of the pyrido-oxazine ring. These pathways typically involve an intramolecular reaction where a nucleophilic heteroatom (oxygen or nitrogen) attacks an electrophilic carbon center to form the new heterocyclic ring.

One prominent method for synthesizing pyrido-oxazine derivatives is through a tandem SN2 (nucleophilic bimolecular substitution) and SNAr (nucleophilic aromatic substitution) reaction. iith.ac.ingrafiati.com This approach has been successfully employed using starting materials such as 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine, which react with a variety of primary amines. iith.ac.ingrafiati.com In this sequence, the amine first displaces the aliphatic bromide via an SN2 reaction. This is followed by an intramolecular SNAr reaction where the newly introduced nitrogen or an existing oxygen nucleophile attacks one of the brominated positions on the pyridine ring to complete the cyclization. This method often shows moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring. iith.ac.ingrafiati.com

Another significant nucleophilic cyclization strategy is the [4+2] cycloaddition reaction. A convenient synthesis for functionalized pyrido[3,2-e] smolecule.comacs.orgoxazines has been developed using a base-promoted [4+2] cycloaddition of α-chlorogenated oximes with 5,6-unsubstituted 1,4-dihydropyridines. acs.org This method is valued for its mild reaction conditions, broad substrate scope, and high functional group tolerance. acs.org

The synthesis of pyrido[3,2-b] smolecule.comoxazine (B8389632) and pyrido[2,3-b] smolecule.combenzoxazine (B1645224) systems can be achieved through annelation reactions involving highly fluorinated pyridine derivatives and N,O-difunctional nucleophiles. worktribe.com The regioselectivity of these sequential nucleophilic aromatic substitution processes is determined by the relative nucleophilicity of the nitrogen and oxygen centers. worktribe.com Typically, the more nucleophilic nitrogen atom initiates the reaction by attacking the 2-position of the pyridine ring, followed by ring closure at the adjacent site by the oxygen nucleophile. worktribe.com

The table below summarizes key findings in the synthesis of pyrido-oxazines via nucleophilic attack pathways.

Starting MaterialsReaction TypeKey Reagents/ConditionsProductYieldReference
2,4,6-tribromo-3-(2-bromoethoxy)pyridine and primary aminesTandem SN2 and SNArNot specifiedSubstituted Pyrido-oxazinesGood iith.ac.ingrafiati.com
α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines[4+2] CycloadditionCs2CO3 (base)Functionalized pyrido[3,2-e] smolecule.comacs.orgoxazinesSatisfactory acs.org
4-phenylsulfonyl tetrafluoropyridine and N-Methyl ethanolamineSequential SNArNot specifiedPyrido[3,2-b] smolecule.comoxazine systemHigh worktribe.com
2-chloro-3-pyridol and chloroacetamidesSmiles RearrangementNot specifiedPyrido[2,3-b] smolecule.comoxazinonesNot specified psu.edu

Intramolecular hydroamination has emerged as a powerful and atom-economical method for synthesizing nitrogen-containing heterocycles. This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene, alkyne, or allene) within the same molecule. While specific examples for the direct synthesis of 2H-Pyrido[3,4-e] smolecule.comacs.orgoxazine are not abundant, the general principles are well-established for related structures.

These reactions are often catalyzed by transition metals, such as silver, gold, palladium, or zirconium, which activate the unsaturated bond towards nucleophilic attack by the amine. beilstein-journals.orgnih.govucsb.eduresearchgate.net For instance, silver-mediated intramolecular alkyne hydroamination has been used to construct fused heterocyclic compounds like pyrido[2,1-b]quinazolin-9(1H)-ones. beilstein-journals.orgresearchgate.net Similarly, gold-catalyzed intramolecular hydroamination of alkynes has been applied to the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines. acs.org

The synthesis of pyrrolidines and piperidines, which are structurally related to the saturated portion of some pyrido-oxazines, has been achieved with high enantioselectivity through palladium-catalyzed intramolecular alkyne hydroamination. nih.gov Zirconium amidate precatalysts have also been effective for the hydroamination/cyclization of primary 4-pentenyl amines to yield pyrrolidines. nih.gov The development of these catalytic systems highlights the potential for applying intramolecular hydroamination to the synthesis of a wide array of pyrido-oxazine derivatives.

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReference
Silver (AgOTf)AlkynesPyrido[2,1-b]quinazolin-9(1H)-onesGood to excellent yields beilstein-journals.orgresearchgate.net
GoldAlkynesFunctionalized 3H-pyrrolo[1,2,3-de]quinoxalinesNot specified acs.org
Palladium with (R,R)-methyl Norphos ligandAlkynesPyrrolidines and piperidinesHigh enantioselectivity (79–95% ee) nih.gov
Zirconium amidateAlkenyl aminesPyrrolidinesGood yields and enantioselectivity (62–93% ee) nih.gov

Types of Reactions Undergone by Pyrido-oxazine Scaffolds

The pyrido-oxazine scaffold, once formed, can undergo a variety of chemical transformations, allowing for further diversification of its structure. These reactions include oxidation, reduction, and substitution reactions on both the pyridine and oxazine rings.

The pyrido-oxazine ring system is susceptible to both oxidation and reduction reactions, which can modify the oxidation state of the heteroatoms or the degree of saturation in the rings.

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. The aldehyde group in derivatives such as 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b] smolecule.comoxazine-7-carbaldehyde can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide.

Reduction: The oxazine ring can be reduced to more saturated forms. For example, the reduction of a lactam functionality within the oxazine ring, such as in (S)-1-(1-phenylethyl)-1H-pyrido[2,3-b] smolecule.comoxazin-2(3H)-one, can be achieved using sodium borohydride (B1222165) (NaBH4) in a mixture of THF and methanol (B129727) to yield the corresponding oxazinol. psu.edu More powerful reducing agents like lithium aluminium hydride (LiAlH4) can be used for the reduction of amide functionalities within the ring system. smolecule.com

The following table details some common oxidation and reduction reactions of pyrido-oxazine derivatives.

Reaction TypeStarting MaterialReagent(s)ProductReference
Oxidation2-Oxo-2,3-dihydro-1H-pyrido[3,4-b] smolecule.comoxazine-7-carbaldehydeKMnO4 or CrO32-Oxo-2,3-dihydro-1H-pyrido[3,4-b] smolecule.comoxazine-7-carboxylic acid
Reduction(S)-1-(1-Phenylethyl)-1H-pyrido[2,3-b] smolecule.comoxazin-2(3H)-oneNaBH4 in THF/MeOH(S)-1-(1-Phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] smolecule.comoxazin-2-ol psu.edu
Reduction2H-pyrido[3,2-b] smolecule.comoxazin-3(4H)-oneLiAlH4 in THF3,4-dihydro-2H-pyrido[3,2-b] smolecule.comoxazine smolecule.com

The aromatic pyridine portion of the pyrido-oxazine scaffold is amenable to electrophilic substitution reactions, while both rings can be subject to nucleophilic substitution, particularly if appropriately functionalized with leaving groups.

Electrophilic Substitution: The pyridine ring's π-electron density allows for electrophilic substitution reactions. smolecule.com For example, bromination of a 3,4-dihydro-2H-pyrido[3,2-b] smolecule.comoxazine can be achieved using N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF). smolecule.com

Nucleophilic Substitution: Halogenated pyrido-oxazines are valuable intermediates for further functionalization via nucleophilic substitution reactions. For instance, a chlorine atom on the pyridine ring can be substituted by various nucleophiles. Similarly, a bromine atom can be replaced by other nucleophiles under appropriate conditions. The reactivity of the pyrido-oxazine products from tandem SN2/SNAr synthesis, which often bear bromine atoms, can be utilized in cross-coupling reactions like the Suzuki and Stille couplings to form biarylated pyrido-oxazines and terpyridines. iith.ac.in

Pyrido-oxazine derivatives can participate in condensation reactions, particularly those with reactive carbonyl groups or active methylene (B1212753) positions. For example, 1H-pyrido[3,2-d] smolecule.comoxazine-2,4-dione and its [2,3-d] isomer undergo condensation with α-amino acid methyl ester derivatives to form pyrido[3,2-e] smolecule.comdiazepine-2,5-diones and pyrido[2,3-e] smolecule.comdiazepine-2,5-diones, respectively. researchgate.net The condensation of aminonaphthols with aromatic aldehydes is a key step in the synthesis of naphth[2,1-e] smolecule.comoxazines, a related class of compounds. researchgate.net These reactions demonstrate the utility of pyrido-oxazines as building blocks for more complex fused heterocyclic systems.

Rearrangement Processes (e.g., Smiles Rearrangement)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of various heterocyclic compounds, including pyrido-oxazinone derivatives. This rearrangement is a key transformation for constructing the pyrido thieme-connect.comgrafiati.comoxazinone core. semanticscholar.orgresearchgate.net The process typically involves the cyclization of an O-alkylation product, which then rearranges to form the final stable heterocyclic system. researchgate.netsemanticscholar.org

A common synthetic strategy begins with the reaction of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide. researchgate.netpsu.edu This initial step forms an intermediate N-substituted-2-(2-halopyridin-3-yloxy)acetamide. psu.edu Subsequent treatment of this intermediate with a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724), induces an intramolecular cyclization via the Smiles rearrangement to yield the corresponding pyrido thieme-connect.comgrafiati.comoxazinone. semanticscholar.orgresearchgate.netpsu.edu Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes while providing moderate to excellent yields. psu.edu

For instance, the synthesis of isoxazolyl pyrido[2,3-b] thieme-connect.comgrafiati.comoxazin-2(3H)-ones has been achieved through a one-pot, three-component reaction involving an isoxazole (B147169) amine, chloroacetyl chloride, and a 2-chloro-3-hydroxypyridine (B146414) in the presence of an ionic liquid, [HMIm]BF4, which acts as both a solvent and a catalyst. tandfonline.comtandfonline.com The proposed mechanism involves the initial formation of a spiro-intermediate that rearranges to the final product. semanticscholar.org This method is noted for its efficiency, high yields, and environmentally benign conditions. tandfonline.comtandfonline.com

The versatility of the Smiles rearrangement is demonstrated by its application in creating a variety of substituted pyrido-oxazinone derivatives. semanticscholar.org The choice of substituents on the starting materials allows for the introduction of diverse functional groups into the final product, which is valuable for developing new compounds with potential biological activities. nih.gov

Table 1: Examples of Smiles Rearrangement in the Synthesis of Pyrido-oxazinone Derivatives

Starting MaterialsReagents & ConditionsProductYieldReference(s)
2-Chloro-3-hydroxypyridine, N-benzyl-2-chloroacetamide1. K₂CO₃, MeCN; 2. Cs₂CO₃, DMF, Microwave1-Benzyl-1H-pyrido[2,3-b] thieme-connect.comgrafiati.comoxazin-2(3H)-oneHigh researchgate.netpsu.edu
Isoxazole amine, Chloroacetyl chloride, 2-Chloro-3-hydroxypyridine[HMIm]BF₄, Room TemperatureIsoxazolyl pyrido[2,3-b] thieme-connect.comgrafiati.comoxazin-2(3H)-ones95% semanticscholar.orgtandfonline.comtandfonline.com
Substituted 2-chlorophenols, N-benzyl-2-chloroacetamide1. K₂CO₃, CH₃CN; 2. Cs₂CO₃, DMF, RefluxSubstituted 4-benzyl-2H-1,4-benzoxazin-3(4H)-onesGood semanticscholar.org

Reactivity Studies with Diverse Reagents (e.g., Primary Amines)

The reactivity of pyridyl systems, particularly halopyridines, with nucleophiles is fundamental to the synthesis of fused heterocyclic structures like 2H-Pyrido[3,4-e] thieme-connect.comoxazine. The electrophilic character of halopyridines makes them susceptible to nucleophilic aromatic substitution (SNAr), a key step in the formation of the pyrido-oxazine ring. thieme-connect.de

A notable synthetic route involves a tandem S_N2 and S_NAr reaction sequence. thieme-connect.comthieme-connect.de This method employs starting materials such as 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine, which react with a variety of primary amines. thieme-connect.comgrafiati.com The reaction typically proceeds with the primary amine first displacing the aliphatic bromide via an S_N2 reaction, followed by an intramolecular SNAr reaction where the newly formed secondary amine attacks one of the bromo-substituted positions on the pyridine ring to close the oxazine ring. thieme-connect.com

Studies have shown that this cyclization exhibits moderate to good regioselectivity, preferentially occurring at the 2-position of the pyridine ring. thieme-connect.comgrafiati.comthieme-connect.de The resulting substituted pyrido-oxazine products retain halogen atoms at other positions on the pyridine ring, which can be used for further functionalization through cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. thieme-connect.comthieme-connect.de This allows for the synthesis of more complex molecules such as biarylated pyrido-oxazines and terpyridine ligands. thieme-connect.comgrafiati.com

The reaction conditions for the tandem cyclization generally involve heating the reactants in a suitable solvent. The choice of the primary amine is a critical factor that influences the structure and properties of the final pyrido-oxazine derivative.

Table 2: Synthesis of Substituted Pyrido-oxazines via Reaction with Primary Amines

Pyridine PrecursorPrimary AmineProductKey FeaturesReference(s)
2,4,6-tribromo-3-(2-bromoethoxy)pyridineVarious primary aminesSubstituted 8-bromo-4H-pyrido[3,2-b] thieme-connect.comgrafiati.comoxazinesTandem S_N2 and S_NAr reaction; Regioselective cyclization at the 2-position thieme-connect.comthieme-connect.de
2,4,6-tribromo-3-(3-bromopropoxy)pyridineVarious primary aminesSubstituted 9-bromo-2,3-dihydro-5H-pyrido[3,2-c] thieme-connect.comoxazocinesFormation of a seven-membered ring thieme-connect.com

Structural Modifications and Derivatization Strategies of Pyrido Oxazines

Introduction of Substituents for Modulation of Biological Activity

The introduction of various substituents onto the pyrido-oxazine framework is a primary strategy for modulating biological activity. The nature and position of these substituents can significantly influence the compound's interaction with biological targets. ontosight.ai For instance, the antiproliferative activity of related phenoxazinones is critically dependent on the presence of the pyridine (B92270) nitrogen, while the benzo-fused ring plays a role in π-π stacking interactions with DNA base pairs. researchgate.net

A notable example involves a series of N-substituted pyrido[3,2-b]oxazinones, which were synthesized and evaluated for antinociceptive (pain-relieving) properties. nih.gov Within this series, the compound 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one was identified as having a potent combination of analgesic efficacy and a favorable safety index when compared to acetylsalicylic acid. nih.gov This highlights how a complex N-alkyl-piperazinyl substituent can confer significant analgesic activity.

In the context of cancer therapeutics, substitutions on the pyrido-oxazine core have been shown to induce apoptosis in cancer cells. The synthesis of 4-(substituted)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-ones led to the identification of 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one (NPO) as a lead anticancer agent against hepatocellular carcinoma (HCC). nih.govresearchgate.net This specific substitution was found to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. nih.govresearchgate.net Similarly, halogenation of the pyrido-oxazine core at various positions can modulate electronic properties and binding affinity, with bromo- and chloro- derivatives serving as key intermediates for further functionalization or exhibiting enhanced metabolic stability.

The table below summarizes examples of substituents and their effect on biological activity.

Base ScaffoldSubstituentResulting Compound NameObserved Biological Activity Modulation
2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl} at N-44-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-onePotent antinociceptive activity. nih.gov
2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one-4-nitrobenzyl at N-44-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one (NPO)Lead anticancer agent against HCC; inhibits NF-κB pathway. nih.govresearchgate.net
2,3-dihydro-1H-pyrido[2,3-b] ontosight.aimdpi.comoxazine (B8389632)-Br at C77-Bromo-2,3-dihydro-1H-pyrido[2,3-b] ontosight.aimdpi.comoxazineKey intermediate for further functionalization via coupling reactions.
2,3-dihydro-1H-pyrido[2,3-b] ontosight.aimdpi.comoxazine-Cl at C88-chloro-2,3-dihydro-1H-pyrido[2,3-b] ontosight.aimdpi.comoxazineImproved metabolic stability.

Functional Group Modifications for Enhanced Activity or Solubility

Modifying functional groups is a key strategy to enhance either the biological activity or the physicochemical properties, such as solubility, of pyrido-oxazine derivatives. The oxazine ring itself, containing a weak basic nitrogen and an oxygen atom, can participate in various lipophilic-hydrophilic interactions, which can improve properties like blood solubility and brain permeability. researchgate.net

A comparative study of pyrido-oxazine regioisomers highlights the impact of structural arrangement on activity and solubility. For example, phenoxy-linked derivatives of 2,3-dihydro-1H-pyrido[2,3-b] ontosight.aimdpi.comoxazine demonstrated superior mGluR5 PAM activity and solubility compared to the regioisomeric 3,4-dihydro-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazine. This difference was attributed to enhanced solvation and reduced steric hindrance in the 2,3-dihydro series, demonstrating how subtle changes in the core structure can have significant effects.

Furthermore, the introduction of substituents can be specifically aimed at improving solubility. While not focused on pyrido-oxazines, research on related benzoxazines shows that introducing groups like allyl substituents can be used to modify polymer properties, a principle that applies to enhancing characteristics of the monomer. mdpi.com The strategic placement of functional groups that can engage in hydrogen bonding or have improved solvation characteristics is a common approach to increase aqueous solubility.

N-Substitution Strategies in Pyrido-oxazin-3-ones

The nitrogen atom of the oxazine ring, particularly in pyrido-oxazin-3-one structures, is a prime target for substitution to generate diverse chemical libraries and explore structure-activity relationships. A novel class of 4-(substituted)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one derivatives was synthesized by reacting the parent compound with various alkyl halides. nih.gov This approach yielded a series of N-substituted compounds with high efficiency.

The synthesis involved reacting 2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one with different substituted bromomethyl compounds in the presence of bismuth oxide, leading to a range of derivatives with significant potential as anticancer agents. nih.gov The study identified 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one (NPO) as a particularly effective compound against hepatocellular carcinoma cells. nih.govresearchgate.net Another study synthesized a new series of N-substituted pyrido[3,2-b]oxazinones for pharmacological evaluation as analgesics. nih.gov

The following table details the synthesis of several N-substituted pyrido-oxazin-3-one derivatives. nih.gov

Reagent 1Reagent 2Resulting Compound NameYield
2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one1-(bromomethyl)-4-nitrobenzene4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one (NPO)96%
2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one3-(bromomethyl)-4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-4H-1,2-oxazine4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-4H-1,2-oxazin-3-yl)methyl)-2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one95%
2H-pyrido[3,2-b] ontosight.aimdpi.comoxazin-3(4H)-one4-(bromomethyl)benzonitrile4-((3-Oxo-2H-Pyrido[3,2-b] ontosight.aimdpi.comOxazin-4(3H)-yl)Methyl)Benzonitrile91%

Synthesis of Poly-substituted Pyrido-oxazine Derivatives

The creation of pyrido-oxazines with multiple substituents often requires multi-step or tandem reaction sequences. One effective method involves a tandem S_N2 and S_NAr reaction between a poly-halogenated pyridine and a primary amine. thieme-connect.de Specifically, 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or its 3-bromopropoxy analogue can react with various primary amines to form pyrido-oxazine derivatives, with cyclization favored at the 2-position of the pyridine ring. thieme-connect.de This method directly yields a poly-substituted heterocyclic system. The remaining bromine atoms on the synthesized pyrido-oxazine core can then be used for further functionalization, for example, through Suzuki-Miyaura or Stille coupling reactions to introduce biaryl or terpyridine moieties. thieme-connect.de

Another advanced strategy utilizes highly fluorinated pyridine derivatives as precursors. worktribe.com Annelation reactions between these polyfluorinated pyridines and N,O-difunctional nucleophiles, such as N-methyl ethanolamine, proceed through sequential regioselective nucleophilic aromatic substitution (S_NAr) steps. This approach allows for the controlled construction of pyrido[3,2-b] ontosight.aimdpi.comoxazine and pyrido[2,3-b] ontosight.aimdpi.combenzoxazine (B1645224) systems, yielding poly-substituted heterocyclic scaffolds. worktribe.com

One-pot synthesis is another efficient approach. Pyrido[2,3-b] ontosight.aimdpi.comoxazin-2-ones can be conveniently prepared in high yields through a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, a process that involves a key Smiles rearrangement. researchgate.net

The table below outlines strategies for synthesizing poly-substituted pyrido-oxazines.

Synthetic StrategyStarting MaterialsKey FeaturesResulting Structure Type
Tandem S_N2 and S_NAr Reaction2,4,6-tribromo-3-(bromoalkoxy)pyridine and primary aminesForms a di-bromo substituted pyrido-oxazine core; allows for further functionalization via coupling reactions.Biarylated pyrido-oxazines and terpyridine ligands. thieme-connect.de
Annelation of Polyfluorinated PyridinesHighly fluorinated pyridine derivatives and N,O-difunctional nucleophiles (e.g., N-methyl ethanolamine)Sequential S_NAr reactions for controlled ring formation.Polyfunctional pyrido[3,2-b] ontosight.aimdpi.comoxazine and pyrido[2,3-b] ontosight.aimdpi.combenzoxazine systems. worktribe.com
One-Pot Annulation / Smiles RearrangementN-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridinesEfficient one-pot synthesis with high yields.1-substituted-pyrido[2,3-b] ontosight.aimdpi.comoxazin-2-ones. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques for Pyrido Oxazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrido-oxazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. thieme-connect.denih.govscispace.commdpi.com

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, aromatic protons on the pyridine (B92270) ring of a pyrido-oxazine system typically resonate in the downfield region, while protons on the oxazine (B8389632) ring and its substituents appear at characteristic chemical shifts. thieme-connect.denih.gov Coupling constants (J) between adjacent protons provide valuable insights into the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In pyrido-oxazine derivatives, the carbon atoms of the pyridine ring and the oxazine ring resonate at distinct chemical shifts, which can be used to differentiate between isomers. thieme-connect.de For example, in the structural assignment of regioisomeric products, the chemical shifts of methine carbons in the pyridine ring can be a key differentiator. thieme-connect.de

Below are tables summarizing typical ¹H and ¹³C NMR data for various pyrido-oxazine derivatives, as reported in the scientific literature.

Table 1: Representative ¹H NMR Data for Pyrido-oxazine Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.deworktribe.comoxazine CDCl₃ 6.84 (s, 1H), 4.3 (t, J = 4.4 Hz, 2H), 3.48 (t, J = 4.4 Hz, 2H), 3.11 (s, 3H) thieme-connect.de
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b] thieme-connect.deworktribe.comoxazine CDCl₃ 6.56 (s, 1H), 4.31 (t, J = 4.4 Hz, 2H), 3.52 (t, J = 4.4 Hz, 2H), 3.15 (s, 3H)
3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-phenyl-4,4a,5,6,7,7a-hexahydrocyclopenta[e] thieme-connect.deoxazine CDCl₃ 7.59 (m, 2H), 7.48 (m, 2H), 7.29-7.13 (m, 5H), 4.11 (s, 2H), 3.41 (s, 1H), 2.43 (m, 2H), 2.17 (m, 2H), 2.02-1.88 (m, 4H), 1.71-1.41 (m, 10H) nih.gov

Table 2: Representative ¹³C NMR Data for Pyrido-oxazine Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.deworktribe.comoxazine CDCl₃ 147.8, 136.4, 129.7, 118.6, 117.9, 64.4, 47.7, 36.2 thieme-connect.de
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b] thieme-connect.deworktribe.comoxazine CDCl₃ 154.3, 140.5, 131.4, 125.1, 119.8, 70.3, 50.0, 39.5, 28.0 thieme-connect.de
3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-phenyl-4,4a,5,6,7,7a-hexahydrocyclopenta[e] thieme-connect.deoxazine CDCl₃ 164.6, 156.1, 156.8, 140.7, 139.2, 132.5, 130.0, 129.6, 121.5, 117.6, 74.02, 56.7, 54.4, 51.8, 40.3, 39.6, 37.1, 36.2, 31.2, 30.9, 28.4, 22.7 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of pyrido-oxazine compounds. nih.govgoogle.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. thieme-connect.denih.gov The ionization method employed, such as electrospray ionization (ESI), is often chosen based on the polarity and thermal stability of the analyte. nih.gov

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of different parts of the molecule. Cleavage of the oxazine ring is a common fragmentation pathway that can be used to confirm the structure of the pyrido-oxazine core. google.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrido-oxazine Derivatives

Compound Ionization Mode Calculated m/z Found m/z
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.deworktribe.comoxazine ESI+ [M+H]⁺ 308.9061 308.9053 thieme-connect.de
3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-phenyl-4,4a,5,6,7,7a-hexahydrocyclopenta[e] thieme-connect.deoxazine ESI [M+Na]⁺ 437.2316 437.2316 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. thieme-connect.denih.govscispace.commdpi.com

In the context of pyrido-oxazine compounds, IR spectroscopy can be used to identify key functional groups such as C=O (carbonyl), C-O (ether), N-H, and C=N bonds. The presence or absence of characteristic absorption bands in the IR spectrum can provide strong evidence for the successful synthesis of a target molecule and can help to distinguish between different isomers or derivatives.

Table 4: Characteristic Infrared (IR) Absorption Bands for Pyrido-oxazine Derivatives

Compound Wavenumber (cm⁻¹) Functional Group Assignment
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.deworktribe.comoxazine 2939, 2892, 1580, 1531, 1510, 1451, 1415, 1357, 1302, 1211, 1051 C-H stretch, C=C stretch (aromatic), C-N stretch, C-O stretch thieme-connect.de
3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-phenyl-4,4a,5,6,7,7a-hexahydrocyclopenta[e] thieme-connect.deoxazine 2928.89, 1610.38, 1247.58, 1034.22 C-H stretch, C=C stretch, C-C stretch, C-O stretch nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination

The crystal structure of a pyrido-oxazine derivative can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. worktribe.com This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

For example, a patent for a crystal of trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e] thieme-connect.desigmaaldrich.comoxazin-2-yl)phenylcyclobutanol) lists characteristic peaks in its powder X-ray diffraction spectrum at diffraction angles (2θ) of 7.7°, 9.5°, 10.3°, 12.3°, 14.5°, 15.6°, 16.3°, 17.8°, 18.3°, 19.3°, 20.9°, 22.8°, 24.2°, 25.7°, 26.8°, 27.7°, 29.0°, and 30.1°. google.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of a compound in terms of its constituent elements (typically carbon, hydrogen, and nitrogen). nih.gov The experimentally determined percentages are then compared with the calculated values for a proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula of the compound. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula of a newly synthesized pyrido-oxazine derivative.

Table 5: Elemental Analysis Data for a Pyrido-oxazine Derivative

Compound Molecular Formula Calculated (%) Found (%)

Theoretical and Computational Investigations of Pyrido Oxazine Structures

Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations can predict a wide range of electronic properties that are crucial for understanding the nature of a molecule like 2H-Pyrido[3,4-e] ekb.egnih.govoxazine (B8389632).

DFT studies on related oxazine and pyridazine (B1198779) derivatives have been used to calculate properties such as dipole moment, polarizability, and first-order hyperpolarizability (β), which are essential for applications in non-linear optics. nih.gov For instance, a comparative study on pyridazine and oxazine fused-ring heterocycles demonstrated that DFT calculations could effectively predict their potential for non-linear optical (NLO) applications by analyzing these electronic parameters. nih.gov Charge distribution analysis, derived from DFT, helps in identifying the nucleophilic and electrophilic regions within a molecule, which is critical for predicting chemical reactivity. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT for a Heterocyclic Compound (Note: This data is representative and not specific to 2H-Pyrido[3,4-e] ekb.egnih.govoxazine)

Property Calculated Value Unit
Dipole Moment 3.2 Debye
Mean Polarizability 25.5 ų
First Hyperpolarizability (β) 1.5 x 10⁻³⁰ esu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate.

For heterocyclic compounds like pyrido-oxazines, docking studies can elucidate how they interact with biological targets. For example, docking simulations of synthesized oxazine derivatives against bacterial proteins like TetR have revealed that specific substitutions can lead to potent antibacterial activity. ekb.eg Similarly, studies on 2H-benzo[b] ekb.egoxazines have used molecular docking to understand their interaction profiles with DNA, suggesting that certain derivatives bind effectively to the minor groove. These simulations provide critical insights into the structure-activity relationships that guide the design of more effective therapeutic agents.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. wuxibiology.com A small HOMO-LUMO gap generally implies higher reactivity and lower stability. ekb.eg In studies of various oxazine derivatives, DFT calculations of HOMO-LUMO energies have been used to rank their relative reactivity and stability. ekb.egresearchgate.net This analysis is crucial for understanding reaction mechanisms and designing molecules with desired reactivity profiles. For instance, in electrophilic substitutions on heterocyclic compounds, the HOMO-1 orbital may be selected for correlation if the HOMO lobes are concentrated on heteroatoms not involved in the reaction. wuxibiology.com

Table 2: Illustrative Frontier Orbital Data for a Heterocyclic Compound (Note: This data is representative and not specific to 2H-Pyrido[3,4-e] ekb.egnih.govoxazine)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.7

Reconciliation of Theoretical and Experimental Spectral Data

Computational methods are frequently used to calculate theoretical spectra (e.g., NMR, IR, UV-Vis) for a proposed structure. Comparing these theoretical spectra with experimentally obtained data is a powerful method for structure validation. Discrepancies between theoretical and experimental data can often be reconciled by considering factors like solvent effects, conformational isomers, or tautomerism.

For complex heterocyclic systems, assigning NMR signals can be challenging. DFT calculations of NMR chemical shifts (δH and δC) and coupling constants (J) can be invaluable. A study on differentiating between 6- and 7-membered benzoxazine (B1645224) rings found that while experimental data could be ambiguous, comparison with DFT-calculated NMR parameters, particularly ¹³C chemical shifts, allowed for a definitive structural assignment. This approach would be essential for confirming the synthesis of a specific isomer like 2H-Pyrido[3,4-e] ekb.egnih.govoxazine and distinguishing it from other possible products.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and significance of various non-covalent contacts, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. nih.gov

The analysis generates two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure analysis of a pyridazine derivative, Hirshfeld analysis revealed that H···H (48.4%), H···O/O···H (21.8%), and H···C/C···H (20.4%) contacts were the most significant contributors to the crystal packing. nih.gov Similarly, for a derivative of pyrido[4,3-d] ekb.egchemscene.comoxazine, H···H and C···H contacts were found to be predominant. researcher.life This type of analysis is crucial for understanding polymorphism, stability, and the solid-state properties of crystalline materials.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is for a representative heterocyclic compound and not specific to 2H-Pyrido[3,4-e] ekb.egnih.govoxazine)

Contact Type Contribution (%)
H···H 45.2
C···H / H···C 25.1
O···H / H···O 18.5
N···H / H···N 7.9

Biological Activity Research and Mechanistic Insights for Pyrido Oxazine Derivatives

Antimicrobial Activity Studies and Potential Mechanisms

Pyrido-oxazine derivatives and related heterocyclic systems have demonstrated notable antimicrobial properties against a range of pathogens. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Derivatives of Pyrido[2,3-e]1,3,4-Oxadiazine have been tested against several bacterial strains, including Escherichia coli, Pseudomonas, Serratia, and Bacillus cereus. rjeid.comresearchgate.net Research indicates that the antimicrobial potency of these compounds can be significantly influenced by their substituents. For instance, the presence of chlorine atoms on the aromatic ring of the derivatives was found to substantially increase their activity against all tested bacterial strains. researchgate.net Furthermore, the addition of a methoxyl group or a pyridine (B92270) side residue also enhanced the antibacterial effects, which may be attributed to increased lipophilicity and improved interaction with bacterial targets. researchgate.net Other studies have reported that newly synthesized pyrazolo-oxazine derivatives exhibit high antimicrobial activity against Staphylococcus aureus, E. coli, and Candida albicans. mdpi.com Similarly, various quinoline/isoquinoline and pyrido[4,3-a]phenazine derivatives have shown moderate antibacterial activity. nih.gov

The potential mechanisms for this antimicrobial action are linked to the structural features of the heterocyclic system. The presence of side chain residues appears to increase the molecule's ability to interact with bacterial structures, thereby inhibiting growth. researchgate.net

Compound ClassTested OrganismsKey FindingsReference
Pyrido[2,3-e]1,3,4-Oxadiazine DerivativesE. coli, Pseudomonas, Serratia, B. cereusChlorine, methoxyl, and pyridine substituents enhance antibacterial activity. rjeid.comresearchgate.net
Pyrazolo-oxazine DerivativesS. aureus, E. coli, C. albicansDemonstrated high antimicrobial activity. mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one DerivativesVarious bacteriaShowed significant inhibitory effects. mdpi.com
Quinoline-pyrido[2,3-d] pyrimidinonesVarious bacteria and fungiActivity comparable to standard drugs cefotaxime (B1668864) sodium and nystatin. nih.gov

Antitumor/Anticancer Activity Research

The antitumor potential of pyrido-oxazine derivatives is one of the most extensively studied areas, with research focusing on their ability to induce cancer cell death, modulate critical signaling pathways, and inhibit cell proliferation in vitro.

A primary mechanism through which pyrido-oxazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

One key target is the NF-κB signaling pathway, which, when activated, promotes cancer cell survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. researchgate.netnih.gov Certain N-Substituted Pyrido-1,4-Oxazin-3-Ones have been specifically shown to induce apoptosis in hepatocellular carcinoma cells by targeting and inhibiting this pathway. researchgate.net Another synthetic oxazine (B8389632) compound, FPPO, was found to trigger both apoptosis and paraptosis in human breast cancer cells. nih.gov This induction of cell death was mediated by the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov Mechanistically, FPPO treatment led to an enhanced expression of pro-apoptotic proteins like Bax and a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby disrupting the critical Bcl-2/Bax balance that regulates apoptosis. nih.gov This disruption shifts the cellular signaling towards a pro-apoptotic state, leading to the death of cancer cells.

Pyrido-oxazine derivatives have been identified as potent modulators of key cellular signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3Kα pathways.

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, cell proliferation, and apoptosis, making it a prime target for cancer therapy. researchgate.netnih.gov Several studies have demonstrated that oxazine-based compounds are effective inhibitors of NF-κB activation. nih.govnih.govfrontiersin.org For example, the oxazine-linked pyrimidine (B1678525) known as TRX-01 was shown to inhibit the proliferation of MCF-7 breast cancer cells by blocking the NF-κB pathway. nih.govnih.govfrontiersin.org It achieves this by preventing the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus and reducing the phosphorylation of both NF-κB p65 and its inhibitor, IκBα. nih.govnih.gov Similarly, N-substituted pyrido-1,4-oxazin-3-ones have been developed as inhibitors of the NF-κB signaling cascade in hepatocellular carcinoma. researchgate.netnih.gov

PI3Kα Pathway: The Phosphoinositide 3-Kinase (PI3K) pathway is another critical regulator of cell growth and survival that is frequently mutated in various cancers. biorxiv.org While research on direct PI3Kα inhibition by 2H-Pyrido[3,4-e] rjeid.comnih.govoxazine is specific, related pyridine-fused heterocyclic structures have shown significant activity. A series of pyridopyrimidinones were discovered to selectively inhibit the H1047R mutant of PI3Kα, a common mutation in solid tumors. biorxiv.org Other research has focused on developing compounds that covalently bind to the RAS binding domain of the PI3K p110α subunit, which blocks its activation and subsequent signaling. researchgate.net

Numerous in vitro studies have confirmed the cytotoxic effects of pyrido-oxazine derivatives against a variety of human cancer cell lines. These studies provide quantitative data, typically in the form of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), which demonstrate the potency of these compounds.

For instance, the oxazine-linked pyrimidine TRX-01 inhibited the viability of MCF-7 breast cancer cells with an IC₅₀ value of 9.17 µM. nih.gov A series of pyrido[4,3-e] rjeid.comnih.govnih.govtriazino[3,2-c] rjeid.comnih.govnih.govthiadiazine 6,6-dioxides exhibited strong cytotoxic activity against colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC₅₀ values in the range of 9–57 μM. researchgate.net Furthermore, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells than the conventional chemotherapy drug doxorubicin. mdpi.com

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
TRX-01 (oxazine-linked pyrimidine)MCF-7 (Breast)9.17 µM nih.gov
Pyrido[4,3-e] rjeid.comnih.govnih.govtriazino[3,2-c] rjeid.comnih.govnih.govthiadiazine 6,6-dioxidesHCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast)9–57 μM researchgate.net
2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivativesNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin mdpi.com
Pyrido[3,2-d]-1,2,3-triazinesLNcap & PC-3 (Prostate)Low micromolar range nih.gov
Pyrido[4,3-b] nih.govnih.govoxazinesL1210 & P388 (Leukemia)Evaluated for antiproliferative effects biorxiv.org

Neuropharmacological Investigations and Receptor Interactions

Beyond antimicrobial and anticancer research, the neuropharmacological properties of pyridine-fused heterocyclic compounds have also been a subject of investigation, particularly their interactions with specific neurotransmitter receptors in the central nervous system.

The serotonin (B10506) 6 (5-HT₆) receptor is a G-protein-coupled receptor primarily expressed in brain regions associated with cognition and memory. nih.govnih.gov Antagonism of this receptor has been pursued as a potential therapeutic strategy for cognitive disorders, including Alzheimer's disease. nih.govnih.gov

While direct studies on 2H-Pyrido[3,4-e] rjeid.comnih.govoxazine are limited, research on structurally related pyridine-fused heterocyclic systems has identified potent 5-HT₆ receptor antagonists. A novel class of antagonists based on a 1H-pyrrolo[3,2-c]quinoline core was developed, with the lead compound exhibiting a high binding affinity (Ki = 3 nM). nih.gov Another class of potent 5-HT₆ receptor agents are 1,3,5-triazine-piperazine derivatives. researchgate.net These findings suggest that the broader structural class of pyridine-fused heterocycles represents a promising scaffold for the development of novel central nervous system agents targeting the 5-HT₆ receptor. researchgate.net

Neuroprotective Potential in Neurodegenerative Disease Research

While research specifically on the neuroprotective effects of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine is limited, the broader class of oxazine derivatives has been investigated for its potential in treating neurodegenerative diseases. umpr.ac.id Some studies have highlighted the role of these compounds as neuroprotective agents. umpr.ac.id The therapeutic potential of oxazine derivatives is linked to their ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. Further research is needed to specifically elucidate the neuroprotective mechanisms of pyrido-oxazine derivatives and their viability as candidates for treating conditions like Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties and Mechanistic Research

Derivatives of the closely related pyridothiazine-1,1-dioxide have been synthesized and evaluated for their anti-inflammatory activity. mdpi.comnih.gov The primary mechanism behind the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov The COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. mdpi.com The therapeutic anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, whereas the undesirable side effects are often linked to the inhibition of COX-1. mdpi.com

In one study, a series of new Mannich base-type hybrid compounds containing a pyridothiazine-1,1-dioxide core were synthesized and tested for their ability to inhibit COX-1 and COX-2. mdpi.com Several of these compounds demonstrated significant inhibitory activity against the COX enzymes. mdpi.com

Enzyme Inhibition Studies

The primary enzyme inhibition studies for pyrido-oxazine-related derivatives have centered on the cyclooxygenase enzymes, COX-1 and COX-2. A study on new 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide revealed compounds with strong inhibitory activity against COX-2. mdpi.comnih.gov For instance, compounds designated as TG4 and TG6 showed potent inhibition of COX-2. mdpi.comnih.gov Another compound, TG11, was identified as a preferential COX-2 inhibitor, similar to the reference drug meloxicam, while TG12 acted as a non-selective COX inhibitor. mdpi.comnih.gov

The table below summarizes the COX inhibition data for some of the studied pyridothiazine-1,1-dioxide derivatives at a concentration of 100 µM. mdpi.com

Compound% Inhibition of COX-1% Inhibition of COX-2Selectivity Ratio (COX-1/COX-2)
TG4 2.5778.530.03
TG6 24.4364.880.38
TG9 45.420.00-
TG10 39.811.9520.42
TG11 12.0148.780.25
TG12 43.8646.830.94
Meloxicam 28.9360.980.47

Data sourced from a study on new 1,3,4-oxadiazole derivatives of pyridothiazine-1,1-dioxide. mdpi.com

Furthermore, research into the broader class of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural similarities, has identified dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Specifically, non-fused cyanopyridones 5a and 5e demonstrated significant inhibitory activities against both VEGFR-2 and HER-2 kinases. mdpi.com

The following table presents the half-maximal inhibitory concentration (IC50) values for these compounds against VEGFR-2 and HER-2. mdpi.com

CompoundVEGFR-2 IC50 (µM)HER-2 IC50 (µM)
5a 0.217 ± 0.020.168 ± 0.009
5e 0.124 ± 0.0110.077 ± 0.003

Data for cyanopyridone derivatives. mdpi.com

Interactions with Biological Targets in Biochemical Systems

Molecular docking studies have provided insights into the interactions between pyridothiazine-1,1-dioxide derivatives and the active sites of COX-1 and COX-2. mdpi.com These studies help to understand the structural basis for the observed inhibitory activity and selectivity. For the highly active COX-2 inhibitor TG4, the difluorophenyl ring was found to be situated in close proximity to key amino acid residues within the active site of the enzyme. mdpi.com

In the case of cyanopyridone derivatives that inhibit VEGFR-2 and HER-2, molecular docking simulations have elucidated their binding modes. mdpi.com The potent inhibitory activities of compounds 5a and 5e are attributed to their ability to form strong and stable interactions within the active sites of these two protein kinases. mdpi.com For instance, docking studies of compound 5a within the HER-2 active site revealed hydrogen bond interactions with key residues such as Glu770, Ile767, Ala771, Val797, Thr798, Lys753, and Asp863. mdpi.com The unsubstituted phenyl ring of this compound also interacted with the crucial Thr862 residue. mdpi.com Similarly, in the active site of VEGFR-2, these compounds achieved docking scores comparable to the standard inhibitor sorafenib, indicating a strong binding affinity. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Research

Pyrido-oxazines as Scaffolds for Novel Therapeutic Agents

The pyrido-oxazine core is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. The versatility of this scaffold is rooted in the chemical nature of its constituent rings. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the oxazine (B8389632) ring provides a flexible, non-planar structure that can be tailored to fit the binding pockets of various enzymes and receptors.

Derivatives of the broader oxazine class have been shown to possess a wide array of biological activities, including sedative, analgesic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer properties. nih.govumpr.ac.id This diverse pharmacological profile underscores the potential of the oxazine skeleton as a foundational element for drug design. globalresearchonline.net Specifically, fused heterocyclic systems like pyrido-oxazines are recognized as important synthetic targets due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.net They serve as suitable skeletons for designing compounds with potential anti-inflammatory, analgesic, and bacteriostatic effects. researchgate.net

The synthesis of these scaffolds is a key area of research. For instance, a convenient synthetic protocol has been developed for creating unique pyrido[3,2-e] researchgate.netthieme-connect.deoxazine scaffolds through a [4 + 2] cycloaddition reaction, highlighting the chemical accessibility of this class of compounds. acs.org This ability to efficiently construct the core ring system is crucial for exploring its therapeutic potential through the generation of diverse derivatives.

Design and Development of Bioactive Compounds

The pyrido-oxazine framework has been successfully utilized in the rational design of targeted therapeutic agents. By strategically modifying the core scaffold, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties.

A notable example involves the development of novel inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in the progression of various cancers. nih.gov Researchers designed and synthesized a series of macrocyclic compounds based on a benzo[b]pyrido[4,3-e] researchgate.netacs.orgoxazine core. This work led to the discovery of highly potent inhibitors, with one compound, H5, exhibiting an IC50 value of 35 nM. nih.gov The study also included the determination of the crystal structure of Pim-1 kinase bound to one of the inhibitors, providing valuable insights for future structure-activity relationship (SAR) studies and further optimization. nih.gov

CompoundCore StructureTargetActivity (IC50)
H3benzo[b]pyrido[4,3-e] researchgate.netacs.orgoxazinePim-1 Kinase-
H5benzo[b]pyrido[4,3-e] researchgate.netacs.orgoxazinePim-1 Kinase35 nM

In another line of research, a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] researchgate.netacs.orgoxazin-7-yl)carbamates were synthesized and evaluated as potential anticancer agents. nih.gov These compounds were tested for their effects on the proliferation of cultured L1210 leukemia cells and their ability to improve the survival of mice with P388 leukemia. nih.gov This research highlights the utility of the pyrido-oxazine scaffold in the development of cytotoxic agents for oncology.

Compound ClassCore StructureBiological ActivityModels Used
Substituted Carbamatespyrido[4,3-b] researchgate.netacs.orgoxazineAntiproliferativeL1210 cells, P388 leukemia mice

Contribution to Parallel Synthesis Programs

Parallel synthesis is a powerful strategy in modern drug discovery that allows for the rapid generation of large libraries of related compounds. This high-throughput approach is essential for efficiently exploring the structure-activity relationships of a given scaffold. The suitability of a molecular framework for parallel synthesis depends on the availability of robust and versatile chemical reactions that allow for the introduction of diverse substituents from readily available starting materials.

While halopyridines, which are often precursors to pyrido-oxazines, are noted as important building blocks that are extensively used for constructing various pyridine-based heterocycles, specific documented examples of the 2H-Pyrido[3,4-e] researchgate.netthieme-connect.deoxazine scaffold being used in large-scale parallel synthesis programs are not prominent in the reviewed literature. thieme-connect.de However, the synthetic accessibility of the pyrido-oxazine core suggests its potential for inclusion in such discovery efforts. thieme-connect.deacs.org

Building Blocks for Complex Molecular Architectures

Beyond their direct use as therapeutic scaffolds, pyrido-oxazines and their precursors serve as valuable building blocks for the construction of more complex molecules. thieme-connect.de The inherent reactivity of the fused ring system allows it to be used as a synthon, a component in a planned chemical synthesis. globalresearchonline.net For example, the oxazine ring can be reductively cleaved to yield other important structures like pyrroles and pyrrolidines. globalresearchonline.net

Halogenated pyridines are crucial starting materials in this context, as their reactivity with various nucleophiles facilitates the construction of the pyrido-oxazine ring system. thieme-connect.de Synthetic protocols have been developed to create pyrido-oxazine derivatives, which can then be further functionalized. For example, pyrido-oxazine products have been converted into biarylated pyrido-oxazines and terpyridine ligands, the latter of which are widely used in coordination chemistry and catalysis. thieme-connect.de The ability to synthesize and subsequently elaborate upon the pyrido-oxazine core makes it a strategic building block for accessing a wide range of complex chemical entities with potential applications in both medicine and materials science. researchgate.net

Broader Research Applications Beyond Medicinal Chemistry

Exploration in Polymer Chemistry as Monomers

The quest for innovative polymers with enhanced thermal and mechanical properties has led researchers to explore novel monomeric building blocks. The 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine (B8389632) scaffold is a promising candidate for the synthesis of new polymer architectures, primarily through ring-opening polymerization (ROP). The strained 1,2-oxazine ring can be induced to open under thermal or catalytic conditions, leading to the formation of polymers with the pyridoxazine moiety integrated into the polymer backbone. This approach offers a pathway to materials with unique characteristics.

The polymerization of related benzoxazine (B1645224) monomers, which share the oxazine ring feature, typically occurs at elevated temperatures, often above 220°C. However, the incorporation of catalysts can significantly lower this curing temperature mdpi.com. For instance, the use of borane (B79455) catalysts has been shown to facilitate the ROP of 1,3-benzoxazines mdpi.com. The polymerization process involves the opening of the oxazine ring to form a crosslinked polymer network researchgate.net. It is plausible that pyridoxazine-based monomers could follow similar polymerization pathways, potentially catalyzed by acids or other species that can induce cation formation on the oxazine ring mdpi.com.

The resulting pyridoxazine-containing polymers are anticipated to exhibit high thermal stability and desirable mechanical properties, analogous to polybenzoxazines. The pyridine (B92270) unit within the polymer chain could also impart specific functionalities, such as altered solubility, and the ability to coordinate with metal ions. The synthesis of pyridine-grafted copolymers has been shown to enhance thermal stability and introduce fluorescence properties mdpi.com.

Table 1: Potential Polymerization Characteristics of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine Derivatives

Polymerization MethodPotential Initiators/CatalystsExpected Polymer Backbone FeaturesPotential Polymer Properties
Ring-Opening Polymerization (ROP)Thermal, Cationic (e.g., Borane catalysts)Alternating pyridine and opened-oxazine unitsHigh thermal stability, specific solubility, metal-coordination sites

Investigation in Photonic Applications and Devices

The conjugated heterocyclic system of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine suggests its potential for applications in photonics and optoelectronics. Compounds with extended π-systems and donor-acceptor characteristics often exhibit interesting photophysical properties, such as strong fluorescence and nonlinear optical (NLO) behavior.

The investigation of related nitrogen-containing heterocyclic compounds has revealed their promise in this domain. For instance, pyridine-based polymers have been synthesized that exhibit strong blue fluorescence mdpi.com. Similarly, other heterocyclic systems are known to possess significant NLO properties, which are crucial for applications like optical limiting. The optical limiting action of materials is their ability to attenuate the transmission of high-intensity light, a vital function for protecting sensitive optical sensors and the human eye from intense laser radiation. Research on compounds like N-(1-pyrene)maleimide and 2-(4-biphenyl)-6-phenylbenzoxazol has demonstrated their potential for optical limiting applications researchgate.net.

The photophysical properties of such compounds are highly tunable through chemical modification. The introduction of different substituent groups on the pyridoxazine core could alter the electronic structure, thereby influencing the absorption and emission wavelengths, quantum yields, and NLO responses. The design of novel organic compounds with efficient broadband photoluminescence is an active area of research with potential applications in lasing and other photonic devices researchgate.net.

Table 2: Potential Photonic Properties and Applications of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine Derivatives

Photonic PropertyPotential ApplicationRationale
FluorescenceOrganic Light-Emitting Diodes (OLEDs), Fluorescent ProbesThe conjugated heterocyclic system can support emissive excited states.
Nonlinear Optics (NLO)Optical Limiting, All-Optical SwitchingThe potential for intramolecular charge transfer can lead to a large NLO response.

Potential Uses in Environmental Remediation Processes

The development of effective and low-cost materials for environmental remediation is a critical area of research. The chemical structure of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine suggests its potential utility in this field, particularly in the removal of pollutants from water. The presence of nitrogen and oxygen atoms in the heterocyclic structure provides potential coordination sites for heavy metal ions.

Polymers and materials derived from pyridoxazine could be developed as adsorbents for the removal of heavy metals from aqueous solutions. The effectiveness of adsorbents is often linked to their surface chemistry and the availability of binding sites. For example, materials like magnetic nano-chitosan have been shown to be effective in adsorbing heavy metal ions such as Cr⁶⁺, Cu²⁺, Pb²⁺, and Zn²⁺ mdpi.com. Similarly, hydrogels based on licorice residue have demonstrated high adsorption capacities for Pb²⁺, Cr³⁺, and Cu²⁺ nih.gov. The pyridoxazine structure could be incorporated into such polymer networks or onto solid supports to create adsorbents with high affinity and selectivity for specific metal ions.

Furthermore, pyridoxazine derivatives could potentially act as catalysts or photocatalysts for the degradation of organic pollutants. The degradation of pollutants is often facilitated by advanced oxidation processes, where catalysts play a crucial role in generating reactive oxygen species nih.gov. The photocatalytic degradation of various pollutants using mixed metal oxides has been demonstrated to be an effective remediation strategy mdpi.com. The electronic properties of pyridoxazine compounds could be harnessed to participate in photocatalytic cycles for the breakdown of persistent organic pollutants.

Table 3: Potential Environmental Remediation Applications of 2H-Pyrido[3,4-e] mdpi.comresearchgate.netoxazine-Based Materials

ApplicationMechanismTarget Pollutants
AdsorptionChelation/Coordination of metal ions by nitrogen and oxygen atoms.Heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cr³⁺)
Catalytic DegradationPotential to act as a catalyst or support in advanced oxidation processes.Persistent Organic Pollutants (POPs)
PhotocatalysisLight-induced generation of reactive species to break down pollutants.Dyes, pesticides, pharmaceuticals

Q & A

Q. What are the standard synthetic routes for 2H-pyrido[3,4-e][1,2]oxazine and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-hydroxy-2-aminopyridine with bifunctional reagents. For example:

  • Step 1 : React 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate to form ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate .
  • Step 2 : Reduce thiolactam intermediates (e.g., lactam 9) using agents like NaBH₃CN to yield the desired 2H-pyrido scaffold .
    Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to avoid side products like imidazo[1,2-a]pyridines .

Q. How is the purity and structural integrity of this compound derivatives validated?

Methodological Answer :

  • Purity : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to detect impurities (e.g., pyridooxazine byproducts at ~4% levels) .
  • Structural Confirmation :
    • NMR : Identify characteristic signals (e.g., singlet at δ 6.24 ppm for O–CH₃, triplet at δ 5.72 ppm for CH₂ groups) .
    • IR : Confirm carbonyl stretches (e.g., strong band at 1735 cm⁻¹ for ester groups) .
    • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 51.2%, H 2.5%, N 17.1% for C₇H₆N₂O₂) .

Q. What are the IUPAC nomenclature rules for numbering pyrido-oxazine fused systems?

Methodological Answer :

  • Rule 1 : Prioritize the oxazine ring over pyridine for heteroatom count .
  • Rule 2 : Number the fused system to assign the lowest possible locants to heteroatoms. For example, in 5H-Pyrido[2,3-d][1,2]oxazine, numbering starts from the pyridine ring to assign N (position 1), O (position 6), and second N (position 7) .
  • Common Pitfalls : Avoid misassigning substituent positions by verifying fused ring orientation using software like ChemDraw .

Advanced Research Questions

Q. How can diastereoselective synthesis of 1,2-oxazine intermediates be achieved?

Methodological Answer :

  • Strategy : Use enantiopure nitrones (e.g., 134) in [3 + 3]-cyclization with lithiated TMSE-allene (135) to form 1,2-oxazines with >96:4 dr .
  • Mechanistic Insight : The Felkin–Ahn model explains selectivity via Re-side attack, stabilized by lithium coordination to the nitrone oxygen .
  • Optimization : Add TMSOTf to promote Lewis acid-mediated rearrangements (e.g., ketone 137 formation) .

Q. What mechanisms underlie the instability of this compound derivatives during reduction?

Methodological Answer :

  • Epimerization Risk : During NaBH₃CN reductions in AcOH, acetal epimerization at C-6 occurs via a tricyclic oxazolo(1,2)oxazinium cation intermediate .
  • Mitigation :
    • Use low temperatures (0–5°C) and aprotic solvents (e.g., DCM).
    • Monitor reaction progress with HPLC to detect epimerization early .

Q. Are there natural products containing the 1,2-oxazine scaffold, and what are their biosynthetic pathways?

Methodological Answer :

  • Natural Occurrence : 76 natural 1,2-oxazines have been identified, including geneserine from Physostigma venenosum .
  • Biosynthesis : Proposed pathways involve:
    • Pathway A : Oxidative coupling of polyketides and amino acids.
    • Pathway B : Enzymatic cyclization of hydroxamic acid precursors .
  • Research Tools : Use isotopic labeling (e.g., ¹³C-glucose) and gene knockout studies to trace biosynthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.